- Synthesis of (R) and (S)-4-methyl-1-nonanol, Hubei Daxue Xuebao, 2001, 23(3), 247-250
Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
كاس عدد:94668-55-0
وسط:C14H21NO3S
ميغاواط:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
- (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
- (1S)-N-(E)-Crotonyl-1,10-camphorsultam
- (1S)-N-crotyl-2,10-camphorsultam
- (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
- N-((E)-2-butenoyl)bornane-10,2-sultam
- N-crotonoyl sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
- BKPQKSSKLBTRJO-MNKRUUAMSA-N
- DTXSID10448959
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- 94668-55-0
- (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
- (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
-
- MDL: MFCD00269664
- نواة داخلي: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
- مفتاح Inchi: BKPQKSSKLBTRJO-MNKRUUAMSA-N
- ابتسامات: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C
حساب السمة
- نوعية دقيقة: 283.12400
- النظائر كتلة واحدة: 283.12421471g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 1
- تعقيدات: 558
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 3
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 62.8Ų
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.27
- نقطة انصهار: 180-184 °C (lit.)
- نقطة الغليان: 397.2°Cat760mmHg
- نقطة الوميض: 194°C
- انكسار: 1.576
- بسا: 62.83000
- لوغب: 2.94810
- النشاط البصري: [α]24/D −100°, c = 1 in ethanol
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- أمن المعلومات
-
رمزي:
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261-P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26; S36
-
تحديد البضائع الخطرة:
- مصطلح خطر:R36/37/38
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171292-500mg |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- |
94668-55-0 | 97% | 500mg |
¥216.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-500mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 500mg |
¥799.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-100mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 100mg |
¥198.00 | 2022-08-31 | |
| Chemenu | CM530586-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$*** | 2023-05-29 | |
| Ambeed | A571430-250mg |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 250mg |
$10.0 | 2025-02-20 | |
| Ambeed | A571430-1g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 1g |
$30.0 | 2025-02-20 | |
| Ambeed | A571430-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$119.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1239012-5g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 5g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-250mg |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 250mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-1g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 1g |
$75 | 2024-06-06 |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine , trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: trans-Crotonic acid , Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
المراجع
- New synthesis method for (S)- and (R)-methyl 3-methyloctanoate, Huaxue Shiji, 2001, 23(4), 195-196
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Cupric chloride Solvents: Toluene ; 1 h, reflux
المراجع
- Preparation of intermediate used in the preparation process of medfly sex attractant, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Cupric chloride Solvents: Benzene ; 1 h, reflux
المراجع
- An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly, Tetrahedron, 2003, 59(29), 5475-5480
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3, Perkin 1, 2000, (20), 3406-3416
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
المراجع
- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
المراجع
- Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant, Youji Huaxue, 2001, 21(4), 285-288
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
المراجع
- Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam, Journal of Organic Chemistry, 1995, 60(7), 2271-3
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ; 2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- A Total Synthesis of Salinosporamide A, Chemistry - A European Journal, 2018, 24(26), 6747-6754
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
المراجع
- Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm, Chemical Research in Chinese Universities, 2001, 17(1), 51-55
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
المراجع
- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene
المراجع
- Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam, Journal of the Chemical Society, 1994, (4), 461-70
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
- 1-Butanone, 3-hydroxy-1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-
- E-Crotonoyl Chloride
- 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione
- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- butenoic acid
- 2-Butenoic acid,1,1'-anhydride, (2E,2'E)-
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- الوثائق ذات الصلة
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
عضو ذهبي
مورد الصين
كميّة كبيرة
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة